3-Hydroxyretinal

Übersicht

Beschreibung

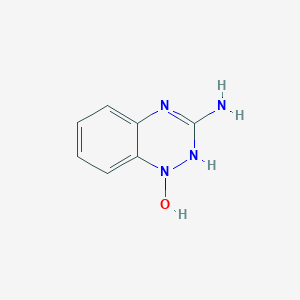

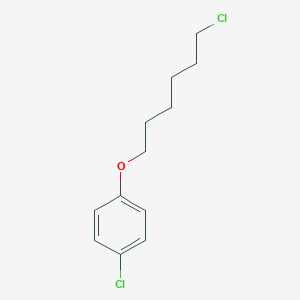

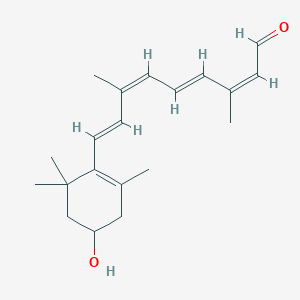

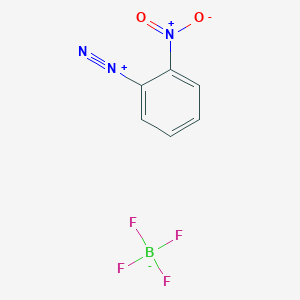

3-Hydroxyretinal is a retinoid, which is a natural product found in Galleria mellonella . It has the molecular formula C20H28O2 and a molecular weight of 300.4 g/mol . The IUPAC name for 3-Hydroxyretinal is (2 E ,4 E ,6 E ,8 E )-9- (4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal .

Synthesis Analysis

The synthesis of 3-Hydroxyretinal has been studied in the cytosol of the butterfly compound eye . Another study mentioned that the synthesis of 3-Hydroxyretinal was performed by oxidative cleavage of the all-trans-carotenoids of zeaxanthin, canthaxanthin, and lycopene .

Molecular Structure Analysis

The molecular structure of 3-Hydroxyretinal includes a hydroxy substituent at position 3 on the cyclohexenyl ring . The exact mass of 3-Hydroxyretinal is 300.208930132 g/mol . The canonical SMILES representation is CC1=C (C (CC (C1)O) ©C)C=CC (=CC=CC (=CC=O)C)C and the isomeric SMILES representation is CC1=C (C (CC (C1)O) ©C)/C=C/C (=C/C=C/C (=C/C=O)/C)/C .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxyretinal include a density of 1.0±0.1 g/cm3, a boiling point of 462.3±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.6 mmHg at 25°C . The enthalpy of vaporization is 83.4±6.0 kJ/mol, and the flash point is 196.7±16.6 °C . The index of refraction is 1.558, and the molar refractivity is 95.7±0.3 cm3 .

Wissenschaftliche Forschungsanwendungen

In the study of microbial metabolic pathways, 3-Hydroxypropionic Acid (3-HP), a related compound, was produced in high quantities (83.8 g/L) by optimizing glycerol metabolism in Klebsiella pneumoniae. This advancement aids in the biological production of 3-HP from renewable carbon sources (Li, Wang, Ge, & Tian, 2016).

Research on Drosophila melanogaster revealed that all-trans (3S)-3-hydroxyretinal is formed from retinal via (3R)-3-hydroxyretinal in the dark, a process enhanced by NADPH and inhibited by carbon monoxide. This pathway is crucial for the formation of visual pigment chromophores in these insects (Seki et al., 1998).

A study found that 3-hydroxyretinoids, including 11-cis and all-trans isomers, are present in the eyes of insects and exhibit spectral properties similar to retinol. This finding is significant for understanding visual processes in insects (Goldsmith, Marks, & Bernard, 1986).

The compound eye of Papilio xuthus butterflies contains a system capable of converting 3-hydroxyretinol to 3-hydroxyretinal, suggesting a unique visual mechanism in these insects. This process is influenced by blue light, which increases the amount of 3-hydroxyretinal (Shimazaki & Eguchi, 1990).

In another study, it was observed that Drosophila melanogaster can form 11-cis 3-hydroxyretinal in the dark, highlighting a unique aspect of its visual pigment formation system independent of light (Seki et al., 1986).

Wirkmechanismus

3-Hydroxyretinal is functionally related to all-trans-retinol . It is a critical component of the visual pigment that mediates phototransduction . Some of the activated visual pigment (Metarhodopsin) is slowly degraded and releases all-trans-3-hydroxyretinal, which is reduced to all-trans-3-hydroxyretinol by Pdh. All- trans -3-hydroxyretinol is isomerized in a blue light-dependent manner to 11- cis -3-hydroxyretinol, which is oxidized by Rdhb to the 11- cis -3-hydroxyretinal chromophore .

Zukünftige Richtungen

The future directions of 3-Hydroxyretinal research could involve further investigation into its role in the visual system of mammals and Drosophila melanogaster . Additionally, the unique reaction sequence of 3-Hydroxyretinal follows a dioxygenase mechanism with a carbocation/radical intermediate . This quality control system guarantees 11- cis -3-hydroxy-retinal production, the essential retinoid for insect (vitamin A 3) vision . The evolutionary reasons for the pattern of occurrence of 3-Hydroxyretinal remain unknown .

Eigenschaften

IUPAC Name |

(2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRQNCDEPWLQRO-DAWLFQHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyretinal | |

CAS RN |

6890-91-1 | |

| Record name | 3-HYDROXYRETINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0490Y49DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate](/img/structure/B16374.png)

![(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one](/img/structure/B16387.png)